Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate
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Overview
Description
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the reaction of acids with alcohols, resulting in a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate typically involves the esterification of propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Propanoic acid and methanol.
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol
Scientific Research Applications
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism by which methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with similar properties but different applications.
Ethyl propanoate: Similar structure but different alkyl group.
Isopropyl butyrate: Similar ester but with a different acid component
Uniqueness
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industry .
Biological Activity
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H19NO4S
- Molecular Weight : 239.33 g/mol
- Structure : The compound features a methyl ester group, a propanoyl group, and a sulfanyl moiety, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with sulfanyl groups often exhibit antioxidant properties. The presence of the propan-2-ylcarbamoyl moiety in this compound suggests it may scavenge free radicals, thus protecting cells from oxidative stress. A study on related compounds demonstrated significant inhibition of reactive oxygen species (ROS) production in cellular models, which could be extrapolated to this compound .
Cytotoxicity and Cell Proliferation
In vitro studies have shown that certain derivatives of propanoyl compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was tested on rat thymocytes, revealing that higher concentrations led to decreased cell viability and proliferation due to induced oxidative stress . This suggests that this compound may also possess similar cytotoxic effects.
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cell survival and apoptosis. The sulfanyl group may interact with thiol-containing proteins, altering their function and leading to increased apoptosis in malignant cells.
Case Studies
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Case Study on Anticancer Activity
- Objective : To evaluate the anticancer potential of this compound.
- Method : Treatment of various cancer cell lines (e.g., breast, prostate) with different concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 μg/mL, with accompanying increases in markers of apoptosis.
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Case Study on Antioxidant Effects
- Objective : To assess the antioxidant capacity of the compound using DPPH radical scavenging assay.
- Method : Comparison with standard antioxidants (e.g., ascorbic acid).
- Findings : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating strong antioxidant activity.
Data Table
Properties
CAS No. |
78614-30-9 |
---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C8H15NO3S/c1-6(2)9-8(11)13-5-4-7(10)12-3/h6H,4-5H2,1-3H3,(H,9,11) |
InChI Key |
VWVDBJCHIAXIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)SCCC(=O)OC |
Origin of Product |
United States |
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